2,2'-Diiodo-9,9'-spirobi[fluorene]
Overview
Description
. This compound is characterized by the presence of two iodine atoms attached to the fluorene moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Diiodo-9,9’-spirobi[fluorene] typically involves the iodination of 9,9’-spirobi[fluorene]. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an organic solvent. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of 2,2’-Diiodo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Diiodo-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Palladium-Catalyzed Coupling: Reagents like palladium(II) acetate and triphenylphosphine in the presence of a base such as potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,2’-Diiodo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Material Science: Employed in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,2’-Diiodo-9,9’-spirobi[fluorene] involves its interaction with specific molecular targets, leading to changes in their activity. The iodine atoms play a crucial role in modulating the electronic properties of the compound, which in turn affects its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without iodine substitution.
2,2’-Dibromo-9,9’-spirobi[fluorene]: A similar compound with bromine atoms instead of iodine.
Uniqueness
2,2’-Diiodo-9,9’-spirobi[fluorene] is unique due to the presence of iodine atoms, which impart distinct electronic and steric effects. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
2,2'-diiodo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14I2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPNGMPMRVYFPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)I)C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479623 | |
Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790674-48-5 | |
Record name | 2,2'-Diiodo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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